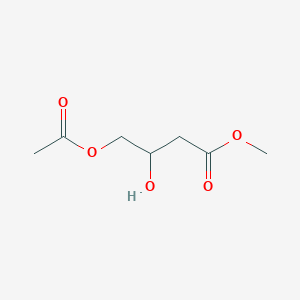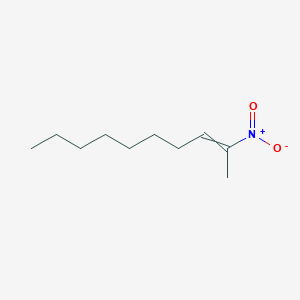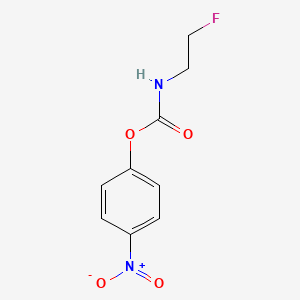
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester is an organic compound with the molecular formula C9H9FN2O4 It is a derivative of carbamic acid, featuring a 2-fluoroethyl group and a 4-nitrophenyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester typically involves the reaction of 2-fluoroethylamine with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield carbamic acid and 4-nitrophenol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and thiols, with reaction conditions typically involving mild temperatures and solvents like ethanol or methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, under atmospheric pressure and room temperature.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Major Products Formed
Nucleophilic substitution: Substituted carbamates.
Reduction: 2-fluoroethylamine and 4-aminophenol.
Hydrolysis: Carbamic acid and 4-nitrophenol.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester involves its reactivity towards nucleophiles. The ester group can be targeted by nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form a covalent bond with the active site of the enzyme, thereby inhibiting its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (2-chloroethyl)-, 4-nitrophenyl ester
- Carbamic acid, (2-bromoethyl)-, 4-nitrophenyl ester
- Carbamic acid, (2-iodoethyl)-, 4-nitrophenyl ester
Uniqueness
Carbamic acid, (2-fluoroethyl)-, 4-nitrophenyl ester is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluoro group also influences the compound’s biological activity, making it a valuable molecule for research and development in various fields.
Eigenschaften
CAS-Nummer |
110101-82-1 |
|---|---|
Molekularformel |
C9H9FN2O4 |
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
(4-nitrophenyl) N-(2-fluoroethyl)carbamate |
InChI |
InChI=1S/C9H9FN2O4/c10-5-6-11-9(13)16-8-3-1-7(2-4-8)12(14)15/h1-4H,5-6H2,(H,11,13) |
InChI-Schlüssel |
KGGKJNLGKVDVCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)

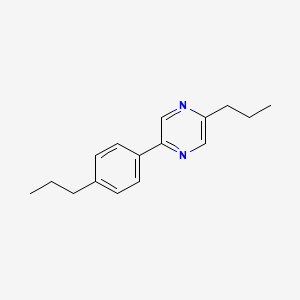
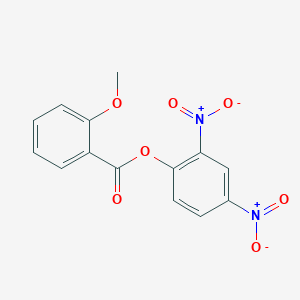
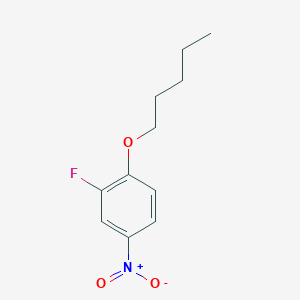

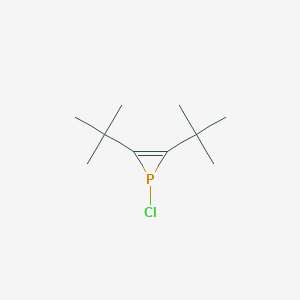
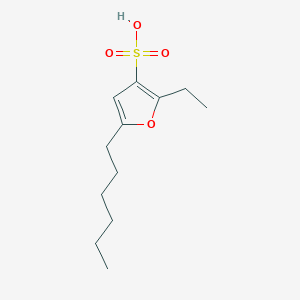
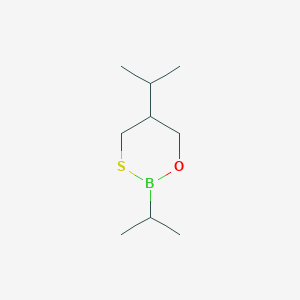
![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)

![2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL](/img/structure/B14311464.png)
